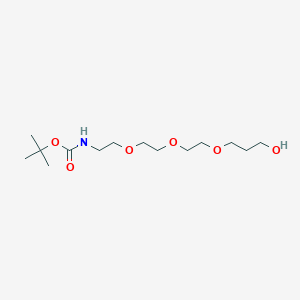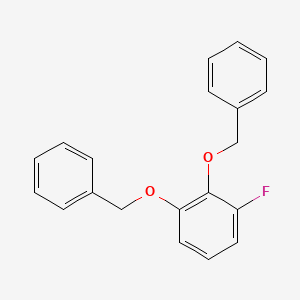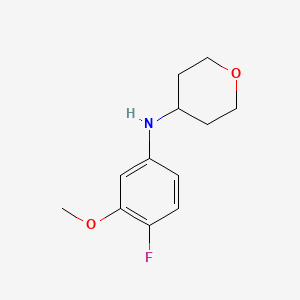
tert-Butyl (4-((2-amino-4-carbamoylphenyl)amino)butyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-((2-amino-4-carbamoylphenyl)amino)butyl)carbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a butyl chain substituted with an amino group and a carbamoylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-((2-amino-4-carbamoylphenyl)amino)butyl)carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the intermediate compounds, such as 4-aminobutylamine and 2-amino-4-carbamoylphenylamine.
Formation of Carbamate: The intermediate compounds are reacted with tert-butyl chloroformate under basic conditions to form the carbamate linkage.
Coupling Reaction: The final step involves coupling the carbamate intermediate with the butyl chain, which is facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted carbamates with different functional groups.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of specific products.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Protein Modification: Used in studies to modify proteins and study their functions.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Studied for its potential therapeutic effects in treating various diseases.
Industry:
Polymer Production: Utilized in the production of polymers with specific properties.
Material Science: Investigated for its applications in the development of new materials with unique characteristics.
Mécanisme D'action
The mechanism of action of tert-Butyl (4-((2-amino-4-carbamoylphenyl)amino)butyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the metabolic pathway it regulates. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparaison Avec Des Composés Similaires
- tert-Butyl (4-aminocyclohexyl)carbamate
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (4-hydroxyphenyl)carbamate
Comparison:
- Structural Differences: While all these compounds contain a tert-butyl carbamate moiety, they differ in the nature of the substituents attached to the carbamate group. For example, tert-Butyl (4-aminocyclohexyl)carbamate has a cyclohexyl ring, whereas tert-Butyl (2-aminophenyl)carbamate has a phenyl ring.
- Reactivity: The reactivity of these compounds can vary based on the electronic and steric effects of the substituents. For instance, the presence of an amino group in tert-Butyl (4-((2-amino-4-carbamoylphenyl)amino)butyl)carbamate can influence its reactivity in nucleophilic substitution reactions.
- Applications: The applications of these compounds can also differ. While this compound is explored for its potential in drug development, tert-Butyl (4-aminocyclohexyl)carbamate may be used in polymer production.
Propriétés
Formule moléculaire |
C16H26N4O3 |
|---|---|
Poids moléculaire |
322.40 g/mol |
Nom IUPAC |
tert-butyl N-[4-(2-amino-4-carbamoylanilino)butyl]carbamate |
InChI |
InChI=1S/C16H26N4O3/c1-16(2,3)23-15(22)20-9-5-4-8-19-13-7-6-11(14(18)21)10-12(13)17/h6-7,10,19H,4-5,8-9,17H2,1-3H3,(H2,18,21)(H,20,22) |
Clé InChI |
XUVTWZIPJZCPAD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCNC1=C(C=C(C=C1)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-Chloro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14774787.png)

![Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B14774800.png)



![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14774827.png)
![2-amino-N-[(4-cyanophenyl)methyl]-3-methylbutanamide](/img/structure/B14774832.png)





